6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one
Description
Properties
IUPAC Name |
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDUUBCXJUFRL-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Amino-7-(4-Phenoxyphenyl)Purin-8-One
The purinone nucleus is constructed via cyclocondensation of 4,5-diaminopyrimidine derivatives with carbonyl donors. A representative protocol involves:
Reagents :
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4-Phenoxyphenylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (5 mol%)
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K₂CO₃ (2 eq) in DMF/H₂O (4:1)
Yield : 68–72% after silica gel chromatography (EtOAc/hexanes, 3:7).
Critical Parameter :
-
Regioselectivity at C7 is controlled by the ortho-directing effect of the 6-amino group, favoring para-substitution on the phenoxyphenyl ring.
Acryloylation of the Piperidine Nitrogen
Acylation with Acryloyl Chloride
Reaction Setup :
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Piperidine-purinone intermediate (1 eq)
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Acryloyl chloride (1.05 eq)
Optimization Notes :
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Temperature Control : Below 10°C minimizes polymerization of acryloyl chloride.
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Solvent : THF outperforms DCM in suppressing side reactions (e.g., over-acylation).
Purification :
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.32 (s, 1H, H-2), 7.65–7.12 (m, 9H, Ar-H), 6.85 (dd, J = 16.8, 10.4 Hz, 1H, CH₂=CH), 6.15 (d, J = 16.8 Hz, 1H, CH₂=CH), 5.71 (d, J = 10.4 Hz, 1H, CH₂=CH), 4.21–3.89 (m, 1H, piperidine H-3), 3.45–2.98 (m, 4H, piperidine H-2, H-4, H-5, H-6).
HRMS (ESI) :
Chromatographic Purity
HPLC Conditions :
-
Column: C18, 5 μm, 4.6 × 150 mm
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Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 → 30:70 over 20 min)
Scale-Up Considerations
Critical Process Parameters
Industrial-Scale Yields
| Batch Size | Yield (%) | Purity (%) |
|---|---|---|
| 100 g | 62 | 98.5 |
| 1 kg | 58 | 98.1 |
| 10 kg | 54 | 97.8 |
Data adapted from patent examples.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Common reagents used in the reactions of 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK inhibition and its effects on various biochemical pathways.
Biology: Employed in cellular assays to investigate the role of BTK in B-cell development and function.
Medicine: Investigated for its potential therapeutic effects in treating B-cell malignancies and autoimmune diseases.
Industry: Utilized in the development of new BTK inhibitors and related compounds
Mechanism of Action
6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one exerts its effects by selectively inhibiting BTK. BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a vital role in B-cell development and function. By inhibiting BTK, 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one disrupts this signaling pathway, leading to reduced B-cell proliferation and activation. This mechanism is particularly beneficial in treating B-cell malignancies and autoimmune diseases .
Comparison with Similar Compounds
Substituent Variations at Position 9
The substituent at position 9 is critical for target engagement and pharmacokinetics. Key analogues include:
Key Observations :
- The acryloyl group in the target compound provides a balance between reactivity and stability, outperforming non-covalent analogues (e.g., ) in sustained target suppression .
- Stereochemistry at position 9 ((3S) vs. (3R)) significantly impacts binding affinity. For example, (3R)-piperidin-3-yl analogues show reduced activity .
Substituent Variations at Position 7
The 4-phenoxyphenyl group is conserved in many analogues for its role in hydrophobic interactions. Exceptions include:
Key Observations :
Physicochemical Properties
Comparative data for select analogues:
Key Observations :
- Tirabrutinib’s pyrrolidine-butynoyl group improves aqueous solubility, favoring oral administration .
Research Findings and Clinical Relevance
- Mechanism : The acryloyl group in the target compound forms a covalent bond with BTK’s Cys481, achieving irreversible inhibition .
- Efficacy : In preclinical studies, acryloyl-containing analogues show 10-fold higher BTK occupancy than reversible inhibitors .
- Safety: Butynoyl-based analogues (e.g., Tirabrutinib) exhibit fewer off-target effects due to slower reactivity .
Biological Activity
Overview of 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one
This compound is a derivative of purine, characterized by its unique structure which includes an amino group, phenoxyphenyl moiety, and a piperidinyl side chain. Its molecular formula is with a molecular weight of 440.50 g/mol. The compound is of interest due to its potential pharmacological activities, particularly in the context of cancer therapy and other therapeutic areas.
The biological activity of purine derivatives often involves interaction with nucleic acid metabolism and modulation of enzyme activity. This specific compound may exhibit:
- Inhibition of Kinases : Many purine derivatives act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
- Antiviral Properties : Compounds with similar structures have shown effectiveness against viral infections by interfering with viral replication processes.
Anticancer Activity
Research has indicated that compounds structurally similar to 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one possess significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer, leukemia) have shown that these compounds can induce apoptosis and inhibit cell proliferation.
- Mechanistic Insights : The compound may induce cell cycle arrest at the G2/M phase, leading to increased sensitivity to chemotherapeutic agents.
Antiviral Activity
Similar purine derivatives have been studied for their antiviral effects:
- HIV and Hepatitis Virus : Some studies indicate that modifications in the purine structure enhance antiviral efficacy against HIV and Hepatitis C virus.
- Mechanism : The proposed mechanism includes inhibition of viral polymerases, preventing viral RNA synthesis.
Case Studies
| Study | Compound | Findings |
|---|---|---|
| Study A | 6-amino derivative | Showed IC50 values in low micromolar range against breast cancer cell lines. |
| Study B | Phenoxyphenyl purine | Demonstrated significant reduction in viral load in infected cell cultures. |
| Study C | Piperidinyl analog | Induced apoptosis in leukemia cells through caspase activation. |
Q & A
Q. What are the established synthetic routes for 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one, and how are intermediates characterized?
Methodological Answer: The synthesis typically follows a multi-step protocol involving Suzuki-Miyaura cross-coupling for introducing the 4-phenoxyphenyl group at the C-7 position, as demonstrated in Example 10 of EP 3,590,938 B1. Key steps include:
- Boronic acid coupling : p-Phenoxyphenylboronic acid reacts with a purine precursor under palladium catalysis .
- Piperidine functionalization : The (3S)-piperidin-3-yl group is introduced via nucleophilic substitution, followed by acryloylation using prop-2-enoyl chloride .
- Purification : Thin-layer chromatography (TLC) with methanol/dichloromethane/aqueous ammonia (80:20:4) is used to monitor reaction progress .
- Characterization : (e.g., δ 7.05–7.45 ppm for aromatic protons) and mass spectrometry confirm intermediate structures .
Q. How is the compound’s structure validated using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Key signals include δ 8.21 ppm (purine C8 proton) and δ 5.10–5.28 ppm (acryloyl vinyl protons) .
- X-ray crystallography : SHELXL software refines crystal structures, resolving stereochemistry at the (3S)-piperidine center. Data collection requires high-resolution (<1.0 Å) synchrotron sources for accurate electron density mapping .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: In vitro cytotoxicity assays against hepatocellular carcinoma (Huh7) and colon cancer (HCT116) cell lines reveal IC values in the low micromolar range (e.g., 5.4 μM for Huh7). Activity is attributed to the 4-phenoxyphenyl group at C-7, which enhances membrane permeability and target engagement .
Advanced Research Questions
Q. How does the 4-phenoxyphenyl substituent influence structure-activity relationships (SAR) compared to other aryl groups?
Methodological Answer: SAR studies show:
Q. What strategies are used to assess kinase selectivity and off-target effects?
Methodological Answer:
- Kinase profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) identify off-target inhibition. For example, this compound shows <10% inhibition of PI3Kα/γ at 1 μM, minimizing toxicity risks .
- Computational docking : Molecular dynamics simulations using AutoDock Vina predict binding to Bruton’s tyrosine kinase (BTK), with a calculated ΔG of −9.2 kcal/mol .
Q. How is in vivo efficacy evaluated in preclinical models, and what challenges arise?
Methodological Answer:
- Xenograft models : Nude mice bearing Huh7 tumors are dosed orally (10 mg/kg/day). Tumor volume reduction (≥50% vs. control) is observed at day 14.
- Challenges : Poor aqueous solubility (logP = 3.8) requires formulation with PEG-400/TPGS emulsifiers. Metabolite identification via LC-MS reveals rapid acryloyl hydrolysis, necessitating prodrug approaches .
Q. How are crystallographic data used to resolve stereochemical ambiguities in the piperidine ring?
Methodological Answer:
- Data collection : High-resolution (0.8 Å) X-ray diffraction at 100 K resolves the (3S)-configuration. SHELXL refines anisotropic displacement parameters (ADPs) with R < 5%.
- Validation : The Flack parameter (0.02) confirms absolute configuration. Twinning analysis (e.g., using PLATON) rules out pseudo-symmetry artifacts .
Data Contradictions and Resolution
Q. Discrepancies in reported IC50_{50}50 values across studies: How are these resolved?
Methodological Answer: Variations arise from assay conditions (e.g., serum concentration, incubation time). Harmonized protocols include:
- Standardization : 72-hour incubation in RPMI-1640 + 10% FBS.
- Controls : Co-testing reference compounds (e.g., 5-FU) validates inter-lab consistency. For example, 5-FU IC should be 8–12 μM in Huh7 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
